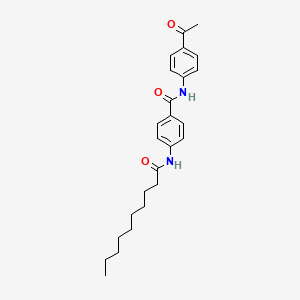![molecular formula C11H19N3S B11547475 Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone](/img/structure/B11547475.png)
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone is a chemical compound with the molecular formula C11H19N3S . It is a derivative of bicyclo[2.2.1]heptan-2-one, which is commonly known as camphor. This compound is characterized by the presence of a thiosemicarbazone group, which is known for its potential biological activities.
Métodos De Preparación
The synthesis of Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone typically involves the reaction of bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl- with thiosemicarbazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone can be compared with other similar compounds such as:
Camphor: The parent compound, which lacks the thiosemicarbazone group.
Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-: Another derivative of camphor with different substituents.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: A compound with a different substitution pattern on the bicyclic ring . The uniqueness of this compound lies in its thiosemicarbazone group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H19N3S |
|---|---|
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
[(Z)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea |
InChI |
InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9- |
Clave InChI |
FFVDDDDYYODYEL-LCYFTJDESA-N |
SMILES isomérico |
CC1C\2CC(C1(C)C)C/C2=N/NC(=S)N |
SMILES canónico |
CC1C2CC(C1(C)C)CC2=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)

![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547429.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)
![Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]](/img/structure/B11547442.png)
![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)

![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)